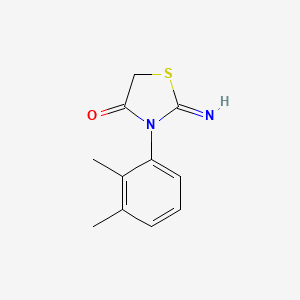![molecular formula C20H31N3OS B5382048 3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5382048.png)
3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane is a complex chemical compound that has gained attention in scientific research due to its potential applications in various fields. 6]dodecane.
Mécanisme D'action
The mechanism of action of 3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane has been shown to have various biochemical and physiological effects. It has been found to have antimicrobial properties and has shown potential as an anticancer agent. It has also been studied for its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane in lab experiments is its potential as a versatile compound with various applications. However, its complex structure and synthesis method may pose limitations in terms of its availability and accessibility for research purposes.
Orientations Futures
There are several future directions for the study of 3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane. One potential direction is the further exploration of its potential applications in medicinal chemistry, specifically in the development of new drugs. It may also be studied for its potential use in the field of materials science for the synthesis of new materials. Additionally, further research may be conducted to better understand its mechanism of action and its potential use in the treatment of neurological disorders.
Conclusion
3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane is a complex chemical compound that has shown potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.
Méthodes De Synthèse
The synthesis of 3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane involves several steps. The initial step is the formation of the spirocyclic core through the reaction of 1,3-diaminopropane and 2,6-dimethylphenyl isothiocyanate. This is followed by the addition of acetic anhydride and triethylamine to obtain the desired product.
Applications De Recherche Scientifique
3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane has been studied for its potential applications in various fields of scientific research. It has shown promising results in the field of medicinal chemistry, specifically in the development of new drugs. It has also been studied in the field of materials science for its potential use in the synthesis of new materials.
Propriétés
IUPAC Name |
1-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-2-(2-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3OS/c1-17-7-4-5-8-18(17)25-15-19(24)23-12-6-11-22(3)20(16-23)9-13-21(2)14-10-20/h4-5,7-8H,6,9-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBSKDNEXFSWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)N2CCCN(C3(C2)CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2R*,3R*)-2-hydroxy-3-methoxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5381969.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5381982.png)
![2-{[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5381988.png)
![3-(butylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5382001.png)


![(3R*,4R*)-1-[(3,5-dichloro-4-pyridinyl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5382020.png)
![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5382037.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5382045.png)
![ethyl 1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5382054.png)
![2-[(4-isopropylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B5382062.png)
![(3S*,4R*)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5382067.png)

![2-{[4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5382075.png)